3-(3-Isopropylphenoxy)propan-1-amine
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Overview
Description
3-(3-Isopropylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO. It is characterized by the presence of an isopropylphenoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylphenoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 3-isopropylphenol with 3-chloropropan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
3-(3-Isopropylphenoxy)propan-1-amine finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropylphenoxy)propan-1-amine
- 3-(3-Methylphenoxy)propan-1-amine
- 3-(3-Ethylphenoxy)propan-1-amine
Uniqueness
3-(3-Isopropylphenoxy)propan-1-amine is unique due to the presence of the isopropyl group on the phenoxy ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(3-propan-2-ylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13/h3,5-6,9-10H,4,7-8,13H2,1-2H3 |
InChI Key |
UTQMHQMSVLFMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCN |
Origin of Product |
United States |
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